molecular formula C16H16Cl4N8O2 B10914274 N,N'-bis[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10914274
M. Wt: 494.2 g/mol
InChI Key: JFQMIZBLVCIWFK-UHFFFAOYSA-N
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Description

N~3~,N~5~-BIS[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple pyrazole rings substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-BIS[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of 4,5-dichloro-1-methyl-1H-pyrazole, which is then reacted with appropriate reagents to form the desired bis-substituted pyrazole derivative. Key steps include:

    Formation of 4,5-dichloro-1-methyl-1H-pyrazole: This can be achieved through the chlorination of 1-methyl-1H-pyrazole using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated pyrazole is then alkylated using formaldehyde and a secondary amine to introduce the bis(methyl) groups.

    Coupling Reaction: The final step involves coupling the alkylated pyrazole with 1-methyl-1H-pyrazole-3,5-dicarboxamide under conditions that promote the formation of the desired bis-substituted product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often explored.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-BIS[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the pyrazole rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

N~3~,N~5~-BIS[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N3,N~5~-BIS[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1-methyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.

    1-Methyl-1H-pyrazole-3,5-dicarboxamide: Another precursor, used in the synthesis of various pyrazole derivatives.

    Bis(pyrazolyl)methane derivatives: Compounds with similar structural motifs, often used in coordination chemistry and catalysis.

Uniqueness

N~3~,N~5~-BIS[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16Cl4N8O2

Molecular Weight

494.2 g/mol

IUPAC Name

3-N,5-N-bis[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C16H16Cl4N8O2/c1-26-10(16(30)22-6-9-12(18)14(20)28(3)25-9)4-7(23-26)15(29)21-5-8-11(17)13(19)27(2)24-8/h4H,5-6H2,1-3H3,(H,21,29)(H,22,30)

InChI Key

JFQMIZBLVCIWFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=NN(C(=C2Cl)Cl)C)C(=O)NCC3=NN(C(=C3Cl)Cl)C

Origin of Product

United States

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